molecular formula C11H9NO2 B1319165 2-(Isoquinolin-6-yl)acetic acid CAS No. 1000545-64-1

2-(Isoquinolin-6-yl)acetic acid

Cat. No. B1319165
CAS RN: 1000545-64-1
M. Wt: 187.19 g/mol
InChI Key: QBBKZWYMVFEWSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(Isoquinolin-6-yl)acetic acid” is a chemical compound with the CAS Number: 1000545-64-1 . It has a molecular weight of 187.2 and its IUPAC name is 6-isoquinolinylacetic acid . The compound appears as a yellow solid .


Molecular Structure Analysis

The InChI code for “2-(Isoquinolin-6-yl)acetic acid” is 1S/C11H9NO2/c13-11(14)6-8-1-2-10-7-12-4-3-9(10)5-8/h1-5,7H,6H2,(H,13,14) . This indicates that the compound has a molecular formula of C11H9NO2 .


Physical And Chemical Properties Analysis

“2-(Isoquinolin-6-yl)acetic acid” is a yellow solid . It has a molecular weight of 187.2 .

Scientific Research Applications

Synthesis and Catalysis

2-(Isoquinolin-6-yl)acetic acid has been utilized in the synthesis of various organic compounds. For example, acetal-protected (2,4-dioxocyclohex-1-yl)-acetic acids, related to 2-(Isoquinolin-6-yl)acetic acid, were used in the synthesis of 2,6-dioxo-1,2,3,4,5,6-hexahydroindoles and their transformation into tetrahydro-6H-indolo[2,1-a]isoquinolin-9-ones (Juma et al., 2009). Such compounds could have potential applications in catalysis and organic synthesis.

Antitumor Activity

Compounds structurally similar to 2-(Isoquinolin-6-yl)acetic acid, such as 2-arylisoquinoline-1,3(2H,4H)-diones, have been synthesized and evaluated for their antitumor activity. These compounds showed cytotoxic activities against various cancer cell lines, suggesting potential applications in cancer research (Kang et al., 2014).

Biological Activity

In a study on bradykinin-1 antagonists, compounds containing a (1,2,3,4-tetrahydro-isoquinolin-1-yl)acetic acid scaffold demonstrated significant activity at recombinant human B(1) receptors (Huszár et al., 2008). This indicates the potential of 2-(Isoquinolin-6-yl)acetic acid derivatives in the development of new therapeutic agents.

Antifungal and Antimicrobial Activity

Derivatives of 2-(Isoquinolin-6-yl)acetic acid, such as 2,2-dimethyl-1,2-dihydrobenzo[f]-isoquinolines, have shown antifungal activity, indicating their potential use in antifungal research and development (Surikova et al., 2011). Additionally, derivatives of this compound were synthesized and showed antimicrobial activity, further emphasizing its potential in the field of medicinal chemistry (Rao et al., 2020).

Anticonvulsant Activity

2-(Isoquinolin-6-yl)acetic acid derivatives have been studied for their potential anticonvulsant activity. A series of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-R-acetamides, related to this compound, were synthesized and showed promising results in experimental studies of anticonvulsant activity (El Kayal et al., 2019).

properties

IUPAC Name

2-isoquinolin-6-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c13-11(14)6-8-1-2-10-7-12-4-3-9(10)5-8/h1-5,7H,6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBBKZWYMVFEWSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2)C=C1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60598054
Record name (Isoquinolin-6-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60598054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Isoquinolin-6-yl)acetic acid

CAS RN

1000545-64-1
Record name (Isoquinolin-6-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60598054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(isoquinolin-6-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.